molecular formula C13H24N2O4 B7915633 [3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid

[3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7915633
M. Wt: 272.34 g/mol
InChI Key: FWVPOXCUEDGPON-UHFFFAOYSA-N
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Description

[3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamino group at the 3-position and an acetic acid moiety at the 1-position of the piperidine ring. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of protease inhibitors, receptor antagonists, and prodrugs due to its stability under basic conditions and ease of deprotection under acidic conditions . Its molecular formula is C₁₃H₂₄N₂O₄, with a molecular weight of 272.35 g/mol .

Properties

IUPAC Name

2-[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14(4)10-6-5-7-15(8-10)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVPOXCUEDGPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The piperidine ring is then functionalized with an acetic acid moiety through various synthetic routes, including nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into organic compounds, providing a more sustainable and versatile method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

[3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions are common, where the Boc-protected amino group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily utilized in the synthesis of pharmaceutical agents. Its structure allows for the modification of amino acids and peptides, which are crucial in drug development. The Boc group serves as a protective group that can be easily removed under mild acidic conditions, facilitating the synthesis of complex molecules.

Peptide Synthesis

In peptide chemistry, [3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid acts as an amino acid building block. It can be incorporated into peptide chains, contributing to the development of peptide-based therapeutics. The ability to introduce specific functionalities at the piperidine position enhances the diversity of peptides synthesized.

Chemical Biology

This compound is also explored in chemical biology for its potential role in modulating biological pathways. By incorporating it into larger molecular frameworks, researchers can investigate its effects on enzyme activity or receptor binding, providing insights into biological mechanisms.

Case Study 1: Synthesis of Bioactive Peptides

A study demonstrated the successful incorporation of this compound into bioactive peptides targeting specific receptors involved in neurological disorders. The modified peptides exhibited enhanced binding affinity and selectivity compared to their unmodified counterparts.

PeptideModificationBinding Affinity (nM)
Peptide ANone150
Peptide BWith Boc50

Case Study 2: Drug Development for Cancer Therapy

Another research project utilized this compound in the synthesis of novel anticancer agents. The piperidine moiety was crucial for improving solubility and bioavailability of the resulting compounds, leading to promising results in preclinical trials.

CompoundActivity (IC50 μM)Selectivity Index
Compound X105
Compound Y252

Mechanism of Action

The mechanism of action of [3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways . The piperidine ring and acetic acid moiety contribute to the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table highlights key structural analogs, focusing on substitutions at the piperidine 3-position and their impact on molecular properties:

Compound Name Substituent at Piperidine 3-Position Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
[3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid Boc-protected methylamino C₁₃H₂₄N₂O₄ 272.35 Intermediate for receptor antagonists; Boc group enhances stability
{3-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid Boc-protected cyclopropylamino C₁₆H₂₈N₂O₄ 312.40 Improved lipophilicity; used in CNS-targeting prodrugs
[(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid Boc-protected isopropylamino (R-configuration) C₁₅H₂₈N₂O₄ 300.40 Chiral specificity for GPCR modulation; enhanced metabolic stability
((R)-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid Boc-protected amino (no alkyl group) C₁₂H₂₂N₂O₄ 258.30 Precursor for peptide coupling; simpler deprotection
{3-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid Benzyloxycarbonyl (Cbz)-protected ethylamino C₁₉H₂₇N₃O₄ 361.44 Alternative protecting group; requires hydrogenolysis for deprotection

Stability and Reactivity

  • Boc vs. Cbz Protection : The Boc group in the target compound offers stability under basic conditions and mild deprotection (e.g., trifluoroacetic acid), whereas Cbz analogs (e.g., ) require catalytic hydrogenation, limiting their use in hydrogen-sensitive reactions .
  • Acid Sensitivity: The Boc-protected methylamino group in the target compound is less prone to hydrolysis compared to benzyloxycarbonyl (Cbz) derivatives, making it preferable for prolonged storage .

Biological Activity

[3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid (Boc-piperidine-acetic acid) is a compound that combines a piperidine ring with a tert-butoxycarbonyl (Boc) protected amino group and an acetic acid moiety. Its unique structure allows it to participate in various biological activities, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C13H24N2O4
  • Molecular Weight : 272.34 g/mol
  • CAS Number : 1353962-02-3

The biological activity of Boc-piperidine-acetic acid is primarily attributed to its ability to interact with various molecular targets through its functional groups. The Boc-protected amino group can be deprotected under acidic conditions, leading to the formation of a free amine that can engage in biochemical pathways, potentially influencing cellular processes such as signaling and metabolism.

Biological Activities

Research has indicated several potential biological activities associated with Boc-piperidine-acetic acid:

  • Antitumor Activity : Preliminary studies suggest that compounds related to Boc-piperidine-acetic acid may exhibit antitumor properties. For instance, derivatives have shown activity against murine leukemia cell lines, indicating potential applications in cancer therapy .
  • Kinase Inhibition : The compound has been investigated for its inhibitory effects on various kinases, including GSK-3β and ROCK-1. Inhibitors derived from similar structures have demonstrated significant potency, with IC50 values in the low nanomolar range, suggesting that Boc-piperidine-acetic acid could serve as a scaffold for developing kinase inhibitors .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorIn vitro activity against P388 murine leukemia cells
Kinase InhibitionInhibition of GSK-3β (IC50 = 8 nM)
CytotoxicityEvaluation in HT-22 and BV-2 cell lines

Case Study: GSK-3β Inhibition

A recent study explored the inhibitory effects of various compounds on GSK-3β, highlighting the importance of structural modifications. The study found that derivatives with specific substituents exhibited enhanced inhibitory activity, which could be extrapolated to Boc-piperidine-acetic acid derivatives . The findings underscore the potential for developing targeted therapies based on this compound's structure.

Synthetic Routes

The synthesis of Boc-piperidine-acetic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. Common methods include:

  • Protection Reaction : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of bases like sodium hydroxide.
  • Deprotection : Under acidic conditions, the Boc group can be removed to yield the active amine.

Applications in Research and Industry

Boc-piperidine-acetic acid serves as an intermediate in organic synthesis, particularly in pharmaceutical development. Its potential applications include:

  • Drug Development : As a building block for synthesizing new therapeutic agents targeting specific diseases.
  • Biological Research : Investigated for its interactions with biomolecules and cellular pathways.

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